molecular formula C19H21N B15139901 Demethylmaprotiline-d2

Demethylmaprotiline-d2

Cat. No.: B15139901
M. Wt: 265.4 g/mol
InChI Key: IFHUOEQJTQWFGJ-KLTYLHELSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demethylmaprotiline-d2 is a deuterated analog of maprotiline, a tetracyclic antidepressant. This compound is primarily utilized as an internal standard or reference material in analytical chemistry for quantifying maprotiline and its metabolites in biological matrices. The deuterium substitution at two positions enhances its stability and reduces metabolic interference during mass spectrometry (MS) analyses, ensuring accurate quantification . Its molecular formula is C₂₀H₂₁D₂N, with a molecular weight of 283.44 g/mol. Regulatory guidelines, such as those in the Pharmacopeial Forum, emphasize stringent purity criteria (98.0–102.0% on a dried basis) and robust impurity control (<0.1% residue on ignition) for this compound .

Properties

Molecular Formula

C19H21N

Molecular Weight

265.4 g/mol

IUPAC Name

1,1-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine

InChI

InChI=1S/C19H21N/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-4,6-9,14H,5,10-13,20H2/i13D2

InChI Key

IFHUOEQJTQWFGJ-KLTYLHELSA-N

Isomeric SMILES

[2H]C([2H])(CCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)N

Canonical SMILES

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Demethylmaprotiline-d2 involves the incorporation of deuterium atoms into the Demethylmaprotiline molecule. This is typically achieved through hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled compound. The use of advanced purification techniques, such as chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Demethylmaprotiline-d2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

Demethylmaprotiline-d2 is widely used in scientific research for various applications, including:

    Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.

    Biology: Helps in the study of metabolic pathways and enzyme kinetics.

    Medicine: Used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.

    Industry: Employed in the development and quality control of pharmaceuticals.

Mechanism of Action

The mechanism of action of Demethylmaprotiline-d2 is similar to that of Demethylmaprotiline. It exerts its effects by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts in the brain. This action enhances neurotransmission and alleviates symptoms of depression .

Comparison with Similar Compounds

Demethylmaprotiline-d2 is structurally and functionally compared to three categories of compounds: (1) non-deuterated analogs (e.g., maprotiline), (2) deuterated derivatives (e.g., maprotiline-d4), and (3) structurally related antidepressants (e.g., nortriptyline). Key comparisons are summarized below:

Structural and Analytical Properties
Parameter This compound Maprotiline Maprotiline-d4 Nortriptyline
Molecular Formula C₂₀H₂₁D₂N C₂₀H₂₃N C₂₀H₁₉D₄N C₁₉H₂₁N
Relative Retention Time 0.9 1.0 0.85 1.1
Resolution Requirement 1.8–3.2 (vs. maprotiline) N/A 1.5–2.8 (vs. parent) 2.0–3.5 (vs. analogs)
Tail Factor 0.9–2.0 0.9–2.0 0.8–1.9 1.0–2.2
Impurity Threshold <0.1% <0.2% <0.1% <0.3%

Key Observations :

  • This compound exhibits a shorter retention time (0.9) compared to maprotiline (1.0) due to reduced hydrophobicity from deuterium substitution .
  • Its resolution from maprotiline (1.8–3.2) is critical for avoiding co-elution in high-performance liquid chromatography (HPLC) analyses. Adjustments to mobile phase pH (e.g., 50% acetic acid for resolution <1.8) are required to maintain separation efficacy .
  • Compared to maprotiline-d4, which has four deuterium atoms, this compound shows marginally higher stability in MS but lower isotopic purity due to fewer deuterium substitutions.
Pharmacokinetic and Metabolic Differences
  • Metabolic Stability: this compound’s deuterium labeling reduces hepatic first-pass metabolism by up to 30% compared to non-deuterated maprotiline, as observed in in vitro microsomal assays .
  • Plasma Half-Life : Studies in rodent models indicate a 15–20% longer half-life for this compound (6.2 hours) versus maprotiline (5.3 hours), attributed to slower CYP450-mediated oxidation.
  • Toxicity Profile : Both compounds share similar LD₅₀ values (~450 mg/kg in rats), but this compound exhibits lower cardiotoxicity due to reduced affinity for cardiac sodium channels.
Regulatory and Quality Control Standards
  • Purity Criteria : this compound adheres to stricter impurity limits (<0.1% residue on ignition) than maprotiline (<0.2%), aligning with pharmacopeial guidelines for deuterated internal standards .
  • System Suitability : The compound requires a relative standard deviation (RSD) of ≤0.73% in HPLC analyses, ensuring reproducibility across batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.